molecular formula C23H17NO4 B184807 N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide CAS No. 144137-77-9

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide

Cat. No. B184807
M. Wt: 371.4 g/mol
InChI Key: FMHAKBHQIPGHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide, also known as DRAQ5, is a fluorescent dye used in biological research to stain DNA. It is commonly used in microscopy and flow cytometry to visualize and quantify DNA content in cells. The purpose of

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide can be achieved through a multi-step reaction pathway.

Starting Materials
9,10-anthraquinone, 4-ethoxybenzoic acid, thionyl chloride, N,N-dimethylformamide, sodium hydride, N,N-dimethylacetamide, acetic anhydride, hydrochloric acid, sodium hydroxide, ethanol, diethyl ether, ammonium hydroxide, benzoyl chloride, sodium bicarbonate, sodium chloride

Reaction
9,10-anthraquinone is first converted to 9,10-dihydro-9,10-dioxoanthracene through a reduction reaction using sodium hydride and N,N-dimethylacetamide as the solvent., 4-ethoxybenzoic acid is converted to the corresponding acid chloride using thionyl chloride., The acid chloride is then reacted with the reduced anthracene derivative in the presence of N,N-dimethylformamide to form the corresponding amide., The amide is then acetylated using acetic anhydride and hydrochloric acid to form the corresponding acetyl derivative., The acetyl derivative is then hydrolyzed using sodium hydroxide and ethanol to form the final product, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide., The product is then purified using a combination of diethyl ether and ammonium hydroxide, followed by recrystallization from ethanol., Finally, the product is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Mechanism Of Action

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide binds to DNA by intercalating between the base pairs. It has a high affinity for double-stranded DNA and can stain both nuclear and mitochondrial DNA. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide fluorescence is enhanced upon binding to DNA, making it an ideal probe for DNA visualization.

Biochemical And Physiological Effects

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide has minimal toxicity and does not affect cell viability or proliferation. It is not metabolized by cells and is excreted unchanged. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide fluorescence is stable over time, allowing for long-term imaging experiments.

Advantages And Limitations For Lab Experiments

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide has several advantages over other DNA stains, including its high affinity for DNA, low toxicity, and compatibility with a variety of imaging techniques. However, it is not suitable for live-cell imaging due to its slow diffusion rate and potential for photobleaching. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is also sensitive to pH changes and can be affected by the presence of other fluorescent dyes.

Future Directions

There are several future directions for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide research. One area of interest is the development of new N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide derivatives with improved properties, such as faster diffusion rates and increased resistance to photobleaching. Another area of research is the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide in combination with other fluorescent dyes to study cellular processes in greater detail. Finally, there is potential for the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide in clinical applications, such as cancer diagnosis and treatment.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is widely used in biological research to stain DNA in fixed and live cells. It has been used to study cell cycle progression, apoptosis, and DNA damage response. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is compatible with a variety of imaging techniques, including confocal microscopy, two-photon microscopy, and super-resolution microscopy. It is also used in flow cytometry to quantify DNA content in cells.

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-2-28-15-12-10-14(11-13-15)23(27)24-19-9-5-8-18-20(19)22(26)17-7-4-3-6-16(17)21(18)25/h3-13H,2H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHAKBHQIPGHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide

CAS RN

144137-77-9
Record name N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-ETHOXYBENZAMIDE
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